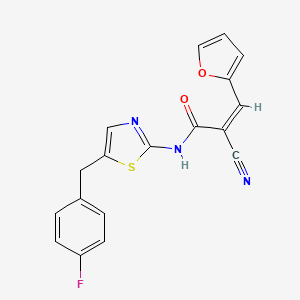

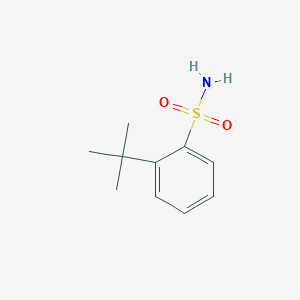

![molecular formula C12H15ClN4O2S2 B2934703 4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide CAS No. 338953-97-2](/img/structure/B2934703.png)

4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chemical substance with the molecular formula C12H15ClN4O2S2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H15ClN4O2S2 . The InChI code for this compound is 1S/C12H15ClN4O2S2/c1-3-17-11(14-15-12(17)20)8(2)16-21(18,19)10-6-4-9(13)5-7-10/h4-8,16H,3H2,1-2H3,(H,15,20) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 346.86 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .科学的研究の応用

Synthesis and Antibacterial Activities

A notable application of sulfonamide derivatives, including compounds structurally related to 4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide, is in the synthesis of novel compounds with potential antibacterial and antifungal activities. Studies have demonstrated the synthesis of novel sulfanilamide-derived 1,2,3-triazole compounds exhibiting promising antibacterial potency. Such compounds have been synthesized through 1,3-dipolar cycloaddition and evaluated for their in vitro antibacterial and antifungal activities, indicating their potential as antibacterial agents (Wang, Wan, & Zhou, 2010).

Anticancer Activity

Another significant application is in the development of anticancer agents. Derivatives of sulfonamides have been synthesized and evaluated for their in vitro antitumor activity against the NCI-60 cell line panel. Compounds exhibiting remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines, have been identified, highlighting their potential as anticancer agents (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

Carbonic Anhydrase Inhibition

Research has also focused on the inhibition of carbonic anhydrase (CA) isozymes, which are relevant in physiological processes. Novel sulfonamides incorporating triazine moieties have been reported as inhibitors of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX. These compounds have shown inhibition constants in nanomolar ranges, suggesting their utility in developing novel approaches for managing hypoxic tumors (Garaj et al., 2005).

pH-Responsive Relaxivity for Mn2+ Complexes

In the field of inorganic chemistry, sulfonamide groups have been incorporated into ligands designed to provide a pH-dependent relaxivity response upon complexation with Mn2+. Such studies are crucial for developing contrast agents for magnetic resonance imaging (MRI), where the ligands' protonation and stability constants, as well as the structural confirmation of the complexes, have been thoroughly investigated (Uzal-Varela et al., 2020).

Tautomerism Studies

Research into the sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives has contributed to understanding the structural and electronic factors influencing such systems. This is relevant in the development of pharmaceuticals and functional materials, where tautomerism can affect the compound's biological activity and stability (Branowska et al., 2022).

Safety and Hazards

特性

IUPAC Name |

4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4O2S2/c1-3-17-11(14-15-12(17)20)8(2)16-21(18,19)10-6-4-9(13)5-7-10/h4-8,16H,3H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQXVXZIPDXCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332890 |

Source

|

| Record name | 4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50086415 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

338953-97-2 |

Source

|

| Record name | 4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

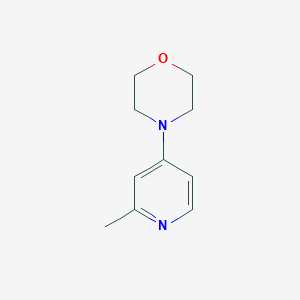

![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)

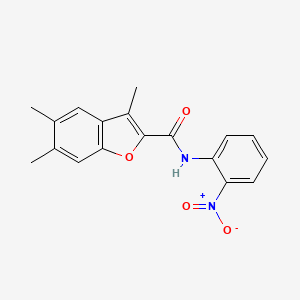

![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)

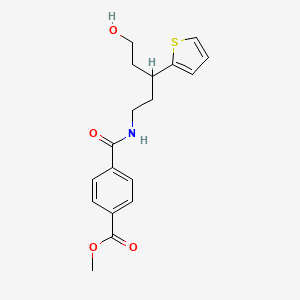

![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)

![3-isopentyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934640.png)